2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0771709
InChI: InChI=1S/C23H29N3O2/c1-27-23-7-6-18(14-20(23)17-26-10-12-28-13-11-26)15-24-9-8-19-16-25-22-5-3-2-4-21(19)22/h2-7,14,16,24-25H,8-13,15,17H2,1H3
SMILES: COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol

2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine

CAS No.:

Cat. No.: VC0771709

Molecular Formula: C23H29N3O2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine -

Specification

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C23H29N3O2/c1-27-23-7-6-18(14-20(23)17-26-10-12-28-13-11-26)15-24-9-8-19-16-25-22-5-3-2-4-21(19)22/h2-7,14,16,24-25H,8-13,15,17H2,1H3
Standard InChI Key WNMVQCDWCHHWHL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4
Canonical SMILES COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4

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